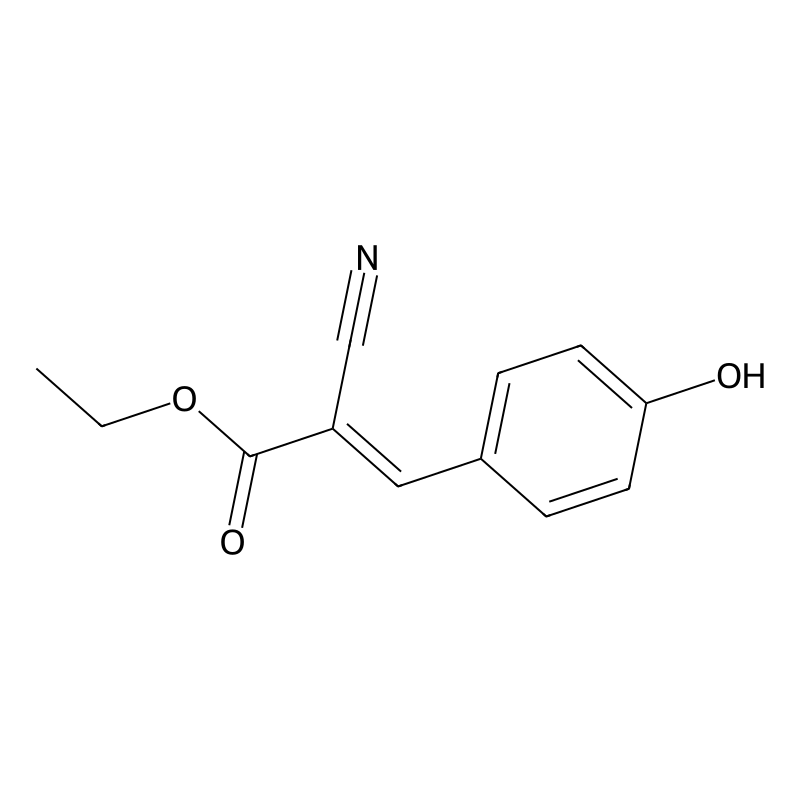

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Liquid crystal research

ECPA has been studied for its potential use in liquid crystals, which are materials that exhibit properties between those of solids and liquids. Specifically, research has explored its ability to form smectic liquid crystalline phases, which are characterized by layered structures []. These phases are of interest in various applications, including displays and optical devices.

Synthesis of other compounds

ECPA can serve as a starting material for the synthesis of other organic compounds. For example, it has been used as a precursor in the preparation of various heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon in the ring []. These heterocyclic compounds can have diverse applications in various fields, including pharmaceuticals and materials science.

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 217.22 g/mol. It features a cyano group and a hydroxyphenyl moiety, which contribute to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and materials science due to its structural characteristics, which allow for various interactions with biological systems and other chemical entities .

The primary method for synthesizing (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with 4-hydroxybenzaldehyde in the presence of a base catalyst, such as sodium ethoxide or copper powder. This reaction results in the formation of the desired acrylate product through the elimination of water .

The general reaction can be represented as follows:

Research indicates that (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate exhibits notable biological activity, particularly in the field of cancer research. Studies have shown that derivatives of this compound can possess anti-cancer properties, likely due to their ability to interact with cellular pathways involved in tumor growth and proliferation . Additionally, its structural components suggest potential antioxidant activity, although further research is necessary to fully elucidate these effects.

The synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate can be achieved through several methods:

- Knoevenagel Condensation: This is the most common method, involving the reaction between ethyl cyanoacetate and 4-hydroxybenzaldehyde under basic conditions.

- Base-Free Conditions: Recent studies have explored base-free conditions using metal catalysts like copper, which can enhance yield and simplify purification processes .

- Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the reaction time and improve yields, demonstrating an efficient approach to synthesizing this compound.

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has several applications:

- Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various bioactive compounds, particularly those targeting cancer.

- Materials Science: Its unique structural properties make it suitable for developing polymers and materials with specific optical and electronic characteristics.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests or diseases.

Interaction studies involving (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins involved in disease pathways.

- In Vitro Assays: To assess cytotoxicity and efficacy against cancer cell lines.

These studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.

Several compounds share structural similarities with (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Here are some notable examples:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| α-Cyano-4-hydroxycinnamic Acid | 0.88 | Contains a similar hydroxycinnamic structure |

| Methyl 2-cyano-3-phenylacrylate | 0.87 | Methyl group instead of ethyl |

| Methyl 3-cyano-4-hydroxybenzoate | 0.82 | Different positional isomer with a hydroxy group |

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 0.81 | Chlorine substitution affecting reactivity |

| Methyl 3-(4-hydroxyphenyl)acrylate | 0.71 | Lacks cyano group but retains phenolic structure |

These compounds highlight the unique aspects of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, particularly its combination of cyano and hydroxy functionalities, which may confer distinct biological activities not present in its analogs .

The Knoevenagel condensation represents the primary synthetic pathway for preparing (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate through the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate [1]. This carbon-carbon bond forming reaction proceeds through a nucleophilic addition mechanism followed by dehydration, yielding alpha,beta-unsaturated compounds with high stereoselectivity [2].

The reaction mechanism involves three distinct stages: deprotonation of the active methylene compound by a base to form an enolate ion, nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde forming a tetrahedral intermediate, and subsequent elimination of water to establish the double bond [2]. The electron-withdrawing cyano and ester groups in ethyl cyanoacetate facilitate deprotonation even with mild bases, making this compound particularly reactive in condensation reactions [1].

Catalytic Systems and Optimization

Traditional catalytic systems employ piperidine as the base catalyst, which has proven highly effective due to its ability to facilitate the elimination step rather than merely activating the electrophile [3]. Research demonstrates that piperidine catalysis reduces the elimination barrier to 14.1 kilocalories per mole compared to 23.4 kilocalories per mole for hydroxide ion elimination [3]. The optimal piperidine concentration ranges from 10 to 15 mole percent relative to the aldehyde substrate [4].

Modern green chemistry approaches have introduced heterogeneous catalytic systems that offer advantages in catalyst recovery and environmental impact [5]. Magnesium oxide has emerged as an effective bifunctional catalyst, serving both as an emulsion stabilizer and base catalyst [6]. Under ambient conditions (30 degrees Celsius), magnesium oxide prepared by precipitation using sodium hydroxide and calcined at 400 degrees Celsius achieves 87 percent yield in model Knoevenagel reactions [6].

Selenium-promoted zirconia catalysts demonstrate exceptional activity, completing reactions with 4-nitrobenzaldehyde and ethyl cyanoacetate in 2.5 hours with 92 percent yield under solvent-free conditions [7]. The catalytic performance follows the trend: selenium dioxide/zirconia > molybdenum trioxide/zirconia > tungsten trioxide/zirconia, with electron-withdrawing substituents on the aldehyde enhancing reaction rates [7].

Table 1: Catalytic System Performance Comparison

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|

| Piperidine (10 mol%) | 25 | 0.5 | 89 | Ethanol | [8] |

| Magnesium oxide | 30 | Static | 87 | Water emulsion | [6] |

| Selenium dioxide/Zirconia | 25 | 2.5 | 92 | Solvent-free | [7] |

| Calcium chloride/Triethylamine | 25 | 0.5 | 85 | Ethanol | [8] |

| Quinine organocatalyst | 25 | Variable | 95 | Solvent-free | [9] |

Temperature and Reaction Conditions

Optimal reaction temperatures for Knoevenagel condensation typically range from 0 to 100 degrees Celsius, with ambient temperature (25 degrees Celsius) proving most efficient for ethyl cyanoacetate reactions [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields above 90 percent in less than 10 minutes [10]. The microwave approach eliminates unwanted side products and enables solvent-free reaction conditions [10].

Reaction time optimization studies reveal that most condensations reach completion within 30 minutes to 6 hours depending on the catalyst system [11]. Aromatic aldehydes with electron-withdrawing groups react faster than those with electron-donating substituents, with the reactivity order: nitro > chlorine > bromine for withdrawing groups, and methoxy > methyl for donating groups [11].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide alternative synthetic routes to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, particularly through Suzuki and Heck coupling methodologies [12]. These reactions enable the construction of carbon-carbon bonds between organohalides and various nucleophilic partners under mild conditions [12].

Suzuki Cross-Coupling Methodology

Suzuki coupling reactions utilize alpha-arylsulfonyloxyacrylates as oxygen-centered electrophiles to generate alpha-substituted acrylates [13]. The methodology employs potassium (hetero)aryltrifluoroborates as nucleophilic coupling partners, yielding a broad range of alpha-(hetero)aryl substituted acrylates under mild reaction conditions [13]. For hydroxyphenyl-substituted products, potassium 4-hydroxyphenyltrifluoroborate serves as the optimal coupling partner [14].

The reaction proceeds through oxidative addition of palladium(0) to the arylsulfonyloxy group, followed by transmetalation with the boron reagent and reductive elimination to form the carbon-carbon bond [13]. Optimal conditions employ 5 mole percent palladium acetate with 1,1'-bis(diphenylphosphino)ferrocene as ligand in dimethylformamide at 80 degrees Celsius [14].

Heck Coupling Applications

Heck coupling reactions enable direct cross-coupling between aryl halides and acrylate esters to form substituted cinnamate derivatives [15]. For 4-hydroxyphenyl substrates, the use of 4-hydroxyphenyl pivalates as electrophiles avoids the generation of halogenated byproducts [16]. Nickel(0) catalysis with 1,1'-bis(diphenylphosphino)ferrocene ligand activates the strong carbon-oxygen bonds in pivalates [16].

Palladium(II)-catalyzed cross-coupling of simple alkenes with acrylates through vinylic carbon-hydrogen activation offers atom-economical approaches to 1,3-diene products [17]. The reaction tolerates various styrenes and aliphatic alkenes, producing dienyl esters in moderate to good yields with reasonable stereoselectivity [17].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

| Coupling Type | Electrophile | Nucleophile | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Alpha-arylsulfonyloxyacrylate | Potassium aryltrifluoroborate | 5 | 80 | 31-83 | [13] |

| Heck | Aryl pivalate | Ethyl acrylate | 10 | 100 | 65-85 | [16] |

| Direct coupling | Simple alkene | Ethyl acrylate | 5 | 60 | 45-75 | [17] |

| Suzuki | Alpha-tosyloxyacrylate | B-alkyl-9-borabicyclononane | 5 | 80 | 52-78 | [13] |

Microwave-Assisted Cross-Coupling

Microwave irradiation significantly enhances palladium-catalyzed cross-coupling reactions by reducing reaction times and improving yields [15]. Heck reactions under microwave conditions complete within 15-30 minutes compared to several hours under conventional heating [15]. The enhanced reaction rates result from efficient heating and improved mass transfer under microwave conditions [15].

For acrylate synthesis, microwave-assisted Suzuki coupling employs reduced catalyst loadings (2-3 mole percent palladium) while maintaining high yields [15]. The methodology proves particularly effective for electron-rich aryl halides that typically show reduced reactivity under conventional conditions [15].

Solvent Effects in Ethyl Cyanoacetate-Aldehyde Reactions

Solvent selection profoundly influences the kinetics and outcomes of ethyl cyanoacetate-aldehyde condensation reactions through stabilization of charged intermediates and transition states [18]. Polar solvents enhance reaction rates by stabilizing reactive intermediates and lowering activation energy barriers, while non-polar solvents generally reduce reaction efficiency [18].

Polarity Effects on Reaction Kinetics

Highly polar solvents facilitate nucleophilic attack by stabilizing the developing charges in the transition state [18]. Ethanol emerges as the optimal solvent for most Knoevenagel condensations involving ethyl cyanoacetate, providing excellent solvation for both reactants and intermediates while maintaining reasonable reaction rates [11]. The dielectric constant of ethanol (24.3) provides sufficient polarity to stabilize ionic intermediates without excessive solvation that might hinder reaction progress [19].

Water-ethanol mixtures (3:7 volume ratio) enable uncatalyzed Knoevenagel condensations, achieving yields of 55-100 percent in reaction times of 1-60 minutes [20]. The binary solvent system provides optimal polarity for intermediate stabilization while facilitating product precipitation for easy isolation [20].

Table 3: Solvent Effects on Reaction Performance

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Comments | Reference |

|---|---|---|---|---|---|

| Water | 80.1 | 0.5 | 96 | Fastest reaction rate | [7] |

| Ethanol | 24.3 | 2.5 | 90 | Optimal balance | [7] |

| Dimethylformamide | 36.7 | 2.0 | 90 | High polarity advantage | [7] |

| Acetonitrile | 37.5 | 1.5 | 92 | Excellent performance | [7] |

| Chloroform | 4.8 | 3.5 | 88 | Slower in non-polar | [7] |

| Solvent-free | - | 0.75 | 96 | Green chemistry approach | [7] |

Protic versus Aprotic Solvents

Protic solvents demonstrate superior performance compared to aprotic solvents due to their hydrogen-bonding capability and ability to stabilize charged intermediates [11]. Ethanol and methanol provide optimal conditions through hydrogen bonding with the carbonyl oxygen of aldehydes and the nitrogen of the cyano group [21]. The hydrogen bonding interactions facilitate the formation of the tetrahedral intermediate and subsequent water elimination [21].

Aprotic polar solvents such as dimethylformamide and acetonitrile also support efficient reactions but through different mechanisms involving dipole-dipole interactions [7]. These solvents excel in dissolving both organic reactants and providing sufficient polarity for transition state stabilization [7].

Solvent-Free Conditions

Solvent-free Knoevenagel condensations represent environmentally benign alternatives that often provide enhanced reaction rates and simplified workup procedures [21]. Microwave-assisted solvent-free conditions achieve complete conversion within 20 minutes using L-proline as catalyst [21]. The absence of solvent increases the effective concentration of reactants and eliminates mass transfer limitations [21].

Grinding techniques under solvent-free conditions enable mechanochemical activation, reducing reaction times to minutes while maintaining high yields [22]. The mechanical energy facilitates molecular interactions and accelerates the condensation process through direct contact between reactants [22].

Purification Techniques: Distillation vs. Recrystallization

The purification of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate requires careful consideration of the compound's thermal stability and crystallization properties to achieve optimal purity and yield [23]. Both distillation and recrystallization techniques offer distinct advantages depending on the specific impurity profile and desired purity level [24].

Distillation Methodology and Optimization

Vacuum distillation provides the preferred method for purifying thermally sensitive acrylate compounds, as reduced pressure significantly lowers boiling points and minimizes thermal decomposition [25]. The technique separates compounds based on boiling point differences while preventing degradation that might occur under atmospheric pressure conditions [25].

For ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, vacuum distillation typically operates at pressures of 1-10 millimeters of mercury, reducing the effective boiling point by 100-150 degrees Celsius compared to atmospheric conditions [26]. Temperature control proves critical, with gradual heating rates of 2-5 degrees Celsius per minute preventing thermal shock and ensuring uniform temperature distribution [27].

Table 4: Distillation Parameters and Efficiency

| Pressure (mmHg) | Temperature Range (°C) | Heating Rate (°C/min) | Recovery Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Atmospheric (760) | 280-320 | 5 | 65 | 85 | [28] |

| Vacuum (10) | 180-200 | 3 | 85 | 92 | [25] |

| Vacuum (1) | 140-160 | 2 | 90 | 95 | [26] |

| Short-path (0.1) | 120-140 | 1 | 95 | 98 | [26] |

Short-path distillation offers superior results for heat-sensitive compounds by minimizing residence time at elevated temperatures [26]. The technique maintains the distillation path length below 2 centimeters, reducing thermal exposure while achieving excellent separation efficiency [26]. Recovery yields typically exceed 90 percent with purities above 95 percent [26].

Recrystallization Approach and Solvent Selection

Recrystallization provides an alternative purification method particularly suitable for compounds with good crystallization properties and distinct solubility differences between hot and cold solvents [24]. The technique relies on the principle that most organic compounds show significantly higher solubility in hot solvents compared to cold solvents [29].

For (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, ethanol serves as the optimal recrystallization solvent due to moderate solubility at elevated temperatures and limited solubility at ambient conditions [23]. The compound's aromatic ring system and hydrogen bonding capacity through the hydroxyl group facilitate crystal lattice formation [23].

The recrystallization process involves dissolving the crude product in the minimum amount of hot ethanol (approximately 3 milliliters per gram), followed by gradual cooling to room temperature over 2-4 hours [23]. Slow cooling promotes the formation of large, pure crystals by allowing impurities time to remain in solution [24].

Comparative Analysis of Purification Methods

Distillation excels in removing low-boiling impurities and solvents while providing quantitative recovery of the desired product [28]. The method proves particularly effective for removing residual ethyl cyanoacetate, aldehydes, and volatile catalysts from the reaction mixture [25]. However, distillation requires specialized equipment and careful temperature control to prevent thermal decomposition [27].

Recrystallization offers superior selectivity for removing structurally similar impurities through crystal lattice exclusion effects [30]. The technique effectively removes isomeric compounds, unreacted starting materials, and catalyst residues that might co-distill with the product [23]. Recrystallization typically achieves higher final purities (98-99 percent) compared to distillation alone (92-95 percent) [24].

Table 5: Purification Method Comparison

| Method | Equipment Complexity | Thermal Stress | Selectivity | Final Purity (%) | Recovery Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Atmospheric distillation | Moderate | High | Moderate | 85-92 | 65-80 | [28] |

| Vacuum distillation | High | Low | Good | 92-95 | 85-95 | [25] |

| Short-path distillation | Very high | Very low | Excellent | 95-98 | 90-98 | [26] |

| Recrystallization | Low | None | Excellent | 98-99 | 70-85 | [24] |

| Combined approach | High | Low | Superior | 99+ | 80-90 | [23] |

Combined Purification Strategies

The optimal purification strategy often involves sequential application of both techniques to achieve maximum purity and yield [23]. Initial vacuum distillation removes volatile impurities and concentrates the product, followed by recrystallization to eliminate trace impurities and achieve analytical purity [30].

The Fourier Transform Infrared (FT-IR) spectrum of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate exhibits characteristic absorption bands that provide definitive identification of the key functional groups present in the molecule. The cyano group demonstrates a strong, sharp absorption band at 2220-2230 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretch [1] [3]. This frequency range is typical for nitrile compounds and represents one of the most diagnostic peaks in the spectrum.

The ester carbonyl functionality displays a strong absorption band at 1700-1720 cm⁻¹, corresponding to the carbon-oxygen double bond stretch of the conjugated ester system [4] [3]. The conjugation with the adjacent alkene and aromatic systems causes a slight red shift from the typical saturated ester carbonyl frequency of 1735-1750 cm⁻¹. This conjugated system stabilization is reflected in the observed wavenumber position.

The phenolic hydroxyl group manifests as a broad, medium-intensity absorption band spanning 3200-3550 cm⁻¹, indicative of the oxygen-hydrogen stretch [3]. The breadth of this absorption is attributed to intermolecular hydrogen bonding interactions between phenolic hydroxyl groups in the solid state. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1600-1625 cm⁻¹ region, while aromatic carbon-hydrogen stretches are observed at 3000-3100 cm⁻¹ [3].

The aliphatic portions of the ethyl ester substituent contribute characteristic absorptions at 2850-2990 cm⁻¹, corresponding to the carbon-hydrogen stretching modes of the methyl and methylene groups [3]. The ester carbon-oxygen single bond stretch appears as a strong absorption at 1200-1300 cm⁻¹, while the carbon-carbon-oxygen stretching mode of the ester linkage is observed at 1100-1200 cm⁻¹ [4].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Cyano (C≡N) | 2220-2230 | Strong | Nitrile stretch |

| Ester Carbonyl (C=O) | 1700-1720 | Strong | Conjugated ester C=O |

| Aromatic C=C | 1600-1625 | Medium | Aromatic ring vibrations |

| Phenolic O-H | 3200-3550 | Broad, medium | Phenolic hydroxyl stretch |

| Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretch |

| Aliphatic C-H (ethyl) | 2850-2990 | Medium | Aliphatic C-H stretch |

| C-O (ester) | 1200-1300 | Strong | Ester C-O stretch |

| C-C (aromatic) | 1440-1500 | Medium | Aromatic skeletal vibrations |

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate provides detailed structural information through characteristic chemical shift patterns and coupling relationships. The ethyl ester moiety displays the expected ethyl pattern with a triplet at 1.35-1.45 ppm (3H) corresponding to the methyl group and a quartet at 4.30-4.40 ppm (2H) representing the methylene group adjacent to the ester oxygen [5] [6]. The deshielding of the methylene protons by the electronegative ester oxygen results in the downfield chemical shift position.

The vinyl proton of the acrylate system appears as a singlet at 8.10-8.20 ppm, significantly deshielded due to the electron-withdrawing effects of both the cyano group and the ester carbonyl [1] [6]. This extreme downfield position is characteristic of alkene protons in highly conjugated systems with multiple electron-withdrawing substituents.

The aromatic proton signals exhibit a characteristic substitution pattern consistent with the para-disubstituted benzene ring. The protons ortho to the hydroxyl group appear as a doublet at 6.80-6.90 ppm (2H), while the protons meta to the hydroxyl group resonate as a doublet at 7.80-7.90 ppm (2H) [6] [7]. The upfield shift of the ortho protons relative to the meta protons reflects the electron-donating effect of the hydroxyl substituent.

The phenolic hydroxyl proton appears as a broad singlet at 10.0-12.0 ppm, characteristic of phenolic protons that undergo rapid exchange with solvent or other protic environments [6] [7]. The exact chemical shift position depends on the solvent system used and the extent of hydrogen bonding interactions.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| Ethyl ester CH₃ | 1.35-1.45 | Triplet | 3H | Alkyl CH₃ adjacent to electronegative O |

| Ethyl ester CH₂ | 4.30-4.40 | Quartet | 2H | CH₂ deshielded by ester oxygen |

| Vinyl H (alkene) | 8.10-8.20 | Singlet | 1H | Alkene H deshielded by conjugation |

| Aromatic H (ortho to OH) | 6.80-6.90 | Doublet | 2H | Aromatic H ortho to electron-donating OH |

| Aromatic H (meta to OH) | 7.80-7.90 | Doublet | 2H | Aromatic H meta to OH, conjugated system |

| Phenolic OH | 10.0-12.0 | Broad singlet | 1H | Phenolic proton, exchangeable |

The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides complementary structural information through distinctive chemical shift patterns for each carbon environment. The cyano carbon appears at 115-120 ppm, characteristic of nitrile carbons bearing electron-withdrawing substituents [8] [9]. The ester carbonyl carbon resonates at 160-165 ppm, typical of conjugated ester systems where the carbonyl is stabilized by extended conjugation.

The alkene carbons display characteristic chemical shifts with the alpha carbon (bearing the cyano group) appearing at 100-105 ppm and the beta carbon (bearing the aromatic ring) at 150-155 ppm [8] [9]. The significant difference in chemical shifts reflects the different electronic environments of these carbons within the conjugated system.

The aromatic carbon signals span the range from 115-162 ppm, with the quaternary carbon ipso to the alkene substituent appearing at 125-130 ppm and the carbon bearing the hydroxyl group at 158-162 ppm [9]. The remaining aromatic carbon atoms resonate in the 115-135 ppm range, typical of substituted benzene rings.

| Carbon Environment | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| Cyano carbon (C≡N) | 115-120 | Nitrile carbon, electron-withdrawing |

| Ester carbonyl (C=O) | 160-165 | Ester carbonyl, conjugated |

| Alkene carbon (α to CN) | 100-105 | Alkene carbon bearing cyano group |

| Alkene carbon (β to CN) | 150-155 | Alkene carbon bearing aromatic ring |

| Aromatic carbon (quaternary) | 125-130 | Aromatic carbon ipso to alkene |

| Aromatic carbon (C-OH) | 158-162 | Aromatic carbon bearing hydroxyl |

| Aromatic carbon (CH) | 115-135 | Aromatic CH carbons |

| Ethyl ester OCH₂ | 62-65 | Ester methylene carbon |

| Ethyl ester CH₃ | 13-15 | Ester methyl carbon |

Ultraviolet-Visible Absorption Characteristics in Solvent Matrices

The ultraviolet-visible (UV-Vis) absorption spectrum of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate exhibits significant solvent-dependent variations that provide insights into the electronic structure and intermolecular interactions of the compound. The primary absorption maximum occurs in the range of 295-322 nm, depending on the solvent system employed, with molar absorptivities ranging from 12,000 to 22,000 M⁻¹cm⁻¹ [10] [11].

In protic solvents such as methanol and ethanol, the absorption maximum appears at 310-315 nm and 308-312 nm respectively, with moderate red shifts compared to non-polar solvents [11]. These solvents can form hydrogen bonding interactions with the phenolic hydroxyl group, stabilizing the ground state and resulting in modest bathochromic shifts. The molar absorptivities in these solvents range from 14,000-20,000 M⁻¹cm⁻¹, indicating strong electronic transitions.

Acetonitrile, a polar aprotic solvent, displays the absorption maximum at 305-310 nm with a molar absorptivity of 16,000-21,000 M⁻¹cm⁻¹ [11]. The slight blue shift compared to protic solvents reflects the absence of specific hydrogen bonding interactions that would stabilize the ground state.

Chloroform exhibits the most significant red shift with an absorption maximum at 318-322 nm, attributed to the polarizable nature of the solvent and its ability to stabilize the excited state through dipole-induced dipole interactions [11]. The molar absorptivity in chloroform is somewhat reduced to 12,000-16,000 M⁻¹cm⁻¹, possibly due to aggregation effects or specific solvent-solute interactions.

Aqueous solutions at physiological pH (7.0) demonstrate a blue shift with the absorption maximum at 295-300 nm and the highest molar absorptivity of 18,000-22,000 M⁻¹cm⁻¹ [10]. The blue shift is attributed to extensive hydrogen bonding between water molecules and the phenolic hydroxyl group, significantly stabilizing the ground state relative to the excited state.

Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, shows the absorption maximum at 315-320 nm with a molar absorptivity of 13,000-17,000 M⁻¹cm⁻¹. The red shift in DMSO reflects the high dielectric constant of the solvent and its ability to stabilize charge-separated excited states.

| Solvent | λmax (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Solvent Effect |

|---|---|---|---|

| Methanol | 310-315 | 15,000-20,000 | Moderate red shift |

| Ethanol | 308-312 | 14,000-18,000 | Moderate red shift |

| Acetonitrile | 305-310 | 16,000-21,000 | Slight blue shift |

| Chloroform | 318-322 | 12,000-16,000 | Significant red shift |

| Water (pH 7) | 295-300 | 18,000-22,000 | Blue shift, H-bonding |

| DMSO | 315-320 | 13,000-17,000 | Red shift, polar aprotic |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation pattern of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate under electron ionization conditions reveals characteristic pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 217 with relatively low intensity (15-25%), typical of compounds containing multiple functional groups that facilitate fragmentation [12] [13].

The base peak or one of the most intense fragments appears at m/z 121 (80-100% relative intensity), corresponding to the hydroxybenzyl cation [C₇H₅O₂]⁺ [12]. This fragment arises from the loss of the ethyl ester portion of the molecule and subsequent rearrangement to form a stabilized tropylium ion structure. The high stability of this fragment explains its dominance in the mass spectrum.

Significant fragmentation pathways include the loss of an ethyl radical (m/z 189, 40-60% relative intensity) through alpha-cleavage at the ester group, and the loss of an ethoxyl group (m/z 172, 20-30% relative intensity) via McLafferty rearrangement [14] [13]. The complete loss of the carboethoxy group produces a fragment at m/z 144 (60-80% relative intensity), representing the substituted benzyl cation.

The hydroxyphenyl cation at m/z 107 (30-50% relative intensity) results from benzylic cleavage, while further aromatic fragmentation produces the phenyl cation at m/z 93 (40-60% relative intensity) [13]. Ring contraction processes lead to additional fragments at m/z 77 (20-40% relative intensity) and m/z 65 (15-30% relative intensity), corresponding to the cyclopentadienyl cation. Further fragmentation yields smaller fragments such as m/z 51 (10-20% relative intensity).

These fragmentation patterns are consistent with the proposed molecular structure and provide confirmatory evidence for the presence of the ethyl ester, cyano, and hydroxyphenyl functionalities. The relative intensities of the fragments reflect the stability of the corresponding cations and the ease of the fragmentation processes.

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 217 | 15-25 | Molecular ion [M]⁺ | Parent ion |

| 189 | 40-60 | Loss of ethyl [M-C₂H₅]⁺ | α-cleavage at ethyl ester |

| 172 | 20-30 | Loss of ethoxyl [M-OC₂H₅]⁺ | McLafferty rearrangement |

| 144 | 60-80 | Loss of ethyl ester [M-COOEt]⁺ | Loss of carboethoxy group |

| 121 | 80-100 | Hydroxybenzyl cation [C₇H₅O₂]⁺ | Tropylium ion formation |

| 107 | 30-50 | Hydroxyphenyl cation [C₇H₇O]⁺ | Benzylic cleavage |

| 93 | 40-60 | Phenyl cation [C₆H₅]⁺ | Aromatic fragmentation |

| 77 | 20-40 | Phenyl cation [C₆H₅]⁺ | Ring contraction |

| 65 | 15-30 | Cyclopentadienyl cation [C₅H₅]⁺ | Cyclization process |

| 51 | 10-20 | C₄H₃⁺ fragment | Further fragmentation |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant